molecular formula C9H8F3NO3 B1408550 Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate CAS No. 1227579-51-2

Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Cat. No. B1408550
M. Wt: 235.16 g/mol
InChI Key: SZWHWKXCIQTTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H8F3NO3 . It has an average mass of 235.160 Da and a monoisotopic mass of 235.045624 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is defined by its molecular formula, C9H8F3NO3 . For a detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .


Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate has a molecular weight of 235.16 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Synthesis of Novel Compounds and Cytotoxic Activity

Researchers have synthesized novel 2-(1,2,3-triazolylmethoxy) 5a-q and isoxazole tagged 6a-g 2H-Chromene derivatives starting from salicylaldehyde and ethyl-4,4,4-trifluoroacetoacetate. These compounds showed promising cytotoxic activity against human cancer cell lines at concentrations below 20 μM, highlighting their potential in cancer therapy research (Reddy et al., 2014).

Novel Polycondensed Heterocyclic Systems

Ethyl isonicotinate has been utilized in a regio- and stereospecific cyclization with cyanoacetylenic alcohols under mild conditions to afford novel polycondensed heterocyclic systems. This process highlights the compound's versatility in creating complex molecular architectures, which could have implications in material science and drug discovery (Trofimov et al., 2012).

Enzymatic Synthesis of Isoniazid

The enzymatic reaction of ethyl isonicotinate with hydrazine hydrate has been explored in a non-aqueous medium to produce isoniazid, an important agent in tuberculosis treatment. This study provides insights into green chemistry and enzyme catalysis, offering a potentially more sustainable method for synthesizing pharmaceuticals (Yadav et al., 2005).

Electrical Conductivity and Luminescence

Research into coordination polymers derived from CuI and isonicotinato derivatives, including ethyl isonicotinate, has shown significant differences in photoluminescence and electrical conductivity. These findings have potential applications in developing new materials for electronics and photonics (Hassanein et al., 2015).

Safety And Hazards

Specific safety and hazard information for Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate was not found in the sources I accessed . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research and applications involving Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate are not specified in the sources I found. The potential for future research could be vast, depending on the properties and applications of the compound .

properties

IUPAC Name

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-6(9(10,11)12)13-7(14)4-5/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWHWKXCIQTTTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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